Benzenesulfonic acid, 4-(2-amino-6,9-dihydro-6-oxo-9-beta-D-ribofuranosyl-1H-purin-8-yl)-
Description
This compound is a benzenesulfonic acid derivative featuring a purine-based nucleoside analog. The structure comprises:
- A benzenesulfonic acid core substituted at the 4-position.
- A modified purine moiety (2-amino-6-oxo-6,9-dihydro-1H-purin-8-yl) linked to a beta-D-ribofuranosyl sugar.
The purine system is functionalized with an amino group at position 2 and a ketone at position 6, while the ribose sugar adopts the beta-D configuration.
Properties
CAS No. |
79953-06-3 |
|---|---|
Molecular Formula |
C16H17N5O8S |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
4-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]benzenesulfonic acid |
InChI |
InChI=1S/C16H17N5O8S/c17-16-19-13-9(14(25)20-16)18-12(6-1-3-7(4-2-6)30(26,27)28)21(13)15-11(24)10(23)8(5-22)29-15/h1-4,8,10-11,15,22-24H,5H2,(H,26,27,28)(H3,17,19,20,25)/t8-,10-,11-,15-/m1/s1 |
InChI Key |
INVKIYJKPWRXOU-ORXWAGORSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-8-yl)benzenesulfonic acid involves multiple steps. The process typically begins with the preparation of the purine base, followed by the introduction of the benzenesulfonic acid group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process may involve the use of large-scale reactors and continuous flow systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-8-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The benzenesulfonic acid group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
Benzenesulfonic acid derivatives have been utilized in the development of antiviral and anticancer agents. The purine base structure allows for interactions with nucleic acids, making it a candidate for drug design aimed at inhibiting viral replication or cancer cell proliferation.
Case Study: Antiviral Activity
Recent studies have indicated that compounds similar to benzenesulfonic acid can inhibit viral RNA polymerases, which are crucial for the replication of viruses such as Hepatitis C and HIV. The sulfonic acid moiety enhances solubility and bioavailability, making these compounds suitable for therapeutic development.
Biochemical Research
The compound's ability to interact with various biomolecules positions it as a valuable tool in biochemical assays. Its application in enzyme inhibition studies has provided insights into metabolic pathways involving purine metabolism.
Case Study: Enzyme Inhibition
Research has shown that benzenesulfonic acid derivatives can act as inhibitors of specific enzymes involved in nucleotide metabolism. For instance, studies have demonstrated that these compounds can inhibit xanthine oxidase, an enzyme implicated in gout and other inflammatory conditions.
Therapeutic Potential
Given its structural characteristics, benzenesulfonic acid may have implications in treating metabolic disorders. Its role as a purine analog suggests potential use in conditions where purine metabolism is disrupted.
Case Study: Metabolic Disorders
Clinical trials exploring the efficacy of purine analogs in treating conditions such as Lesch-Nyhan syndrome have highlighted the importance of such compounds in managing metabolic dysregulation. Benzenesulfonic acid's ability to mimic natural substrates could be harnessed for therapeutic interventions.
Mechanism of Action
The mechanism of action of 4-(2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-8-yl)benzenesulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
Key Observations:
Sulfonic Acid vs. Sulfonamide : The target compound’s sulfonic acid group (–SO3H) confers higher acidity and water solubility compared to the sulfonamide (–SO2NH2) in the analog from .
Purine Modifications: Both compounds share a 2-amino-6-oxo purine core, but the target compound’s ribofuranosyl linkage contrasts with the ethylthio linker in the sulfonamide analog, altering bioavailability and metabolic stability.
Ribose Modifications: The target compound’s unmodified ribose (beta-D configuration) differs from the benzoyl- and H-phosphonate-protected ribose in ’s adenosine analog, which is designed for synthetic oligonucleotide applications .
Solubility and Reactivity:
- The sulfonic acid group in the target compound enhances aqueous solubility, making it suitable for intravenous formulations. In contrast, the sulfonamide analog () may exhibit lower solubility due to reduced polarity .
- The ribofuranosyl group in the target compound increases susceptibility to enzymatic degradation (e.g., glycosidases), whereas the ethylthio linker in the sulfonamide analog improves stability under physiological conditions .
Biological Activity
Benzenesulfonic acid derivatives, particularly those containing purine and ribofuranosyl moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound 4-(2-amino-6,9-dihydro-6-oxo-9-beta-D-ribofuranosyl-1H-purin-8-yl)-benzenesulfonic acid , exploring its pharmacological potential through various studies and findings.
Chemical Structure and Properties
The compound features a benzenesulfonic acid group linked to a purine derivative. The presence of the sulfonic acid moiety is known to enhance solubility and biological activity, making it a crucial component in the design of bioactive compounds.
1. Antimicrobial Activity
Research has indicated that benzenesulfonic acid derivatives possess notable antimicrobial properties. For instance, studies have shown that certain derivatives exhibit significant antibacterial activity against various pathogens:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4d | E. coli | 6.72 mg/mL |
| 4h | S. aureus | 6.63 mg/mL |
| 4a | Mixed Pathogens | 6.67 - 6.45 mg/mL |
These findings suggest that modifications in the structural components of benzenesulfonic acids can lead to enhanced antimicrobial potency .
2. Anti-inflammatory Activity
The anti-inflammatory potential of benzenesulfonic acid derivatives has also been explored extensively. A study demonstrated that specific compounds could significantly inhibit carrageenan-induced paw edema in rats, showcasing their potential as anti-inflammatory agents:
| Compound | Inhibition Rate (%) at 3h |
|---|---|
| 4a | 94.69 |
| 4c | 89.66 |
| 4b | 87.83 |
These results indicate strong anti-inflammatory effects, supporting further investigation into their mechanisms of action .
3. Antitumor Activity
Recent investigations into the antitumor properties of benzenesulfonic acid derivatives revealed promising cytotoxic effects against various cancer cell lines:
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HepG2 (liver) | 5 | 1.94 |
| 769-P (renal) | - | - |
| H2170 (lung) | - | - |
The compound exhibited selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells, indicating its potential as an anticancer therapeutic agent .
The biological activities of benzenesulfonic acid derivatives are often attributed to their ability to interact with specific biological targets:
- Purinergic Signaling : These compounds may influence purinergic signaling pathways, which are critical in regulating inflammation and immune responses .
- Nucleoside Transporters : Some studies suggest that these compounds can block nucleoside transporters, which may protect against cellular stress induced by pathogens .
Case Studies and Clinical Implications
Several studies have highlighted the therapeutic potential of these compounds in clinical settings:
- Pseudomonas Aeruginosa Infection : In a mouse model, the blockade of nucleoside transporters by related compounds was shown to mitigate lung injury caused by Pseudomonas aeruginosa, suggesting a protective role against bacterial infections .
- Cancer Treatment : The selective cytotoxicity observed in various tumor cell lines emphasizes the need for further clinical trials to evaluate these compounds as potential cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for benzenesulfonic acid derivatives, and how do reaction conditions influence yield?
- Benzenesulfonic acid derivatives are typically synthesized via sulfonation of benzene using sulfuric acid or sulfonyl chlorides. Reaction optimization includes controlling temperature (e.g., sulfonation at 45–50°C for minimal side products) and stoichiometry. For example, phosphorus pentachloride can displace the -OH group in benzenesulfonic acid to form sulfonyl chlorides, a precursor for further modifications .
- Methodological Tip : Monitor reaction progress via TLC or NMR to adjust reagent ratios and avoid over-sulfonation.
Q. How do solubility properties of benzenesulfonic acid derivatives guide solvent selection in experimental protocols?
- Benzenesulfonic acid is highly soluble in polar solvents (water, ethanol) but insoluble in nonpolar solvents (diethyl ether). This polarity makes it suitable for aqueous-phase reactions or as a catalyst in esterification/alkylation reactions .
- Methodological Tip : Use ethanol/water mixtures for dissolving benzenesulfonic acid in peptide coupling reactions to enhance reagent compatibility.
Q. What analytical techniques are recommended for characterizing benzenesulfonic acid derivatives?
- Key techniques include:
- NMR : To confirm substitution patterns on the aromatic ring.
- HPLC-MS : For purity assessment and detection of sulfonic acid byproducts.
- Melting Point Analysis : Compare observed values (e.g., 45–50°C for benzenesulfonic acid monohydrate) with literature data .
Advanced Research Questions
Q. How can structural modifications of benzenesulfonic acid derivatives modulate biological interactions?
- Introducing functional groups (e.g., amino or hydroxyl groups) alters hydrophilicity and binding affinity. For instance, 4-aminobenzenesulfonic acid is used in dye synthesis due to its reactive amino group, while sulfonate salts enhance solubility for drug formulations .
- Case Study : A purine-linked benzenesulfonamide derivative (C13H14N6O3S2) showed potential in targeting enzymes, highlighting the role of the sulfonamide group in active-site interactions .
Q. What strategies resolve contradictions in toxicity data for benzenesulfonic acid derivatives?
- Acute toxicity varies by derivative:
| Derivative | LD50 (Oral, Rat) | Key Risk |
|---|---|---|
| Benzenesulfonic acid | 890 µL/kg | Respiratory irritation, skin burns |
| Sodium benzenesulfonate | >1,000 mg/kg | Low acute toxicity |
- Methodological Tip : Conduct species-specific toxicity assays (e.g., zebrafish embryos for aquatic toxicity) and compare with computational models to validate data .
Q. How can metabolomic profiling elucidate the role of benzenesulfonic acid derivatives in disease pathways?
- Derivatives like 4-dodecylbenzenesulfonic acid are emerging as biomarkers in colorectal cancer. Use LC-MS/MS to track their accumulation in serum and map associated metabolic pathways (e.g., neutrophil elastase inhibition) .
- Experimental Design : Pair untargeted metabolomics with isotopic labeling to trace derivative metabolism in in vitro models.
Methodological Resources
- Synthesis Optimization : Refer to reaction schematics in for esterification and sulfonyl chloride preparation.
- Toxicity Mitigation : Implement fume hood protocols and PPE guidelines as per LD50 thresholds .
- Structural Analysis : Cross-reference InChI keys (e.g.,
FEPBITJSIHRMRT-UHFFFAOYSA-Nfor 4-hydroxybenzenesulfonic acid) with NIST databases for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
